![molecular formula C8H7NO2 B064826 Furo[2,3-b]pyridin-3-ylmethanol CAS No. 193284-86-5](/img/structure/B64826.png)
Furo[2,3-b]pyridin-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-b]pyridin-3-ylmethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is an important building block in the synthesis of various bioactive molecules, including drugs and natural products.
Wirkmechanismus
The mechanism of action of Furo[2,3-b]pyridin-3-ylmethanol is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA replication, cell division, and protein synthesis. It may also interact with cell membranes and affect their permeability, leading to cell death.
Biochemische Und Physiologische Effekte
Furo[2,3-b]pyridin-3-ylmethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Furo[2,3-b]pyridin-3-ylmethanol is its versatility in the synthesis of various bioactive molecules. It is a stable compound and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not well understood, which may limit its use in drug development.
Zukünftige Richtungen
There are several future directions for the research on Furo[2,3-b]pyridin-3-ylmethanol. One direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug development. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. In addition, further research is needed to understand its potential toxicity and to develop safer derivatives of this compound. Overall, the research on Furo[2,3-b]pyridin-3-ylmethanol has the potential to lead to the development of new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-b]pyridin-3-ylmethanol has been used extensively in scientific research due to its potential applications in various fields. It is an important building block in the synthesis of various bioactive molecules, including drugs and natural products. It has been used as a starting material in the synthesis of various alkaloids, such as pyridocarbazoles and pyridoindoles, which have shown promising biological activities, including anticancer, antifungal, and antibacterial properties.
Eigenschaften
CAS-Nummer |
193284-86-5 |
|---|---|
Produktname |
Furo[2,3-b]pyridin-3-ylmethanol |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
furo[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2 |
InChI-Schlüssel |
QJPWUUIJKXMFEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC=C2CO |
Kanonische SMILES |
C1=CC2=C(N=C1)OC=C2CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
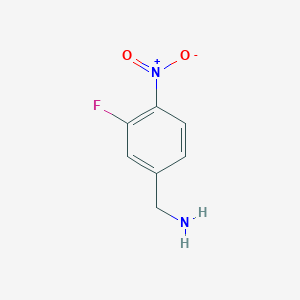

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
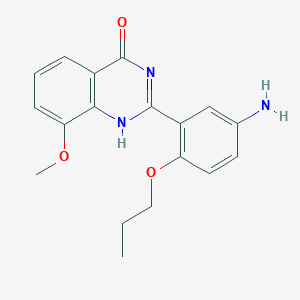

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)
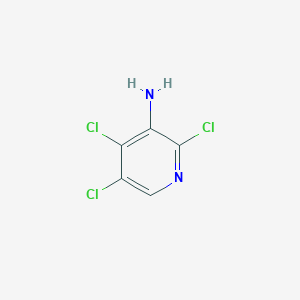
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

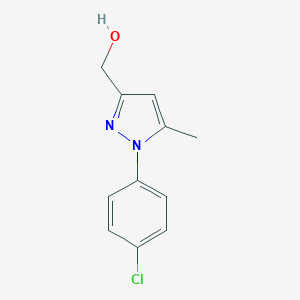
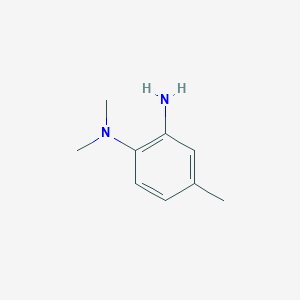
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)